molecular formula C17H22N2O3S B223296 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide

4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide

Cat. No. B223296
M. Wt: 334.4 g/mol
InChI Key: LTXAHPVAANCPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as EIPB, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide involves its binding to the active site of enzymes, thereby inhibiting their activity. The sulfonamide group of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide interacts with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its activity. Similarly, 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide binds to the active site of acetylcholinesterase and butyrylcholinesterase, leading to the inhibition of their activity. The binding of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide to these enzymes is reversible, and the inhibition can be overcome by the addition of excess substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide are dependent on the specific enzyme that it inhibits. For example, the inhibition of carbonic anhydrase by 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. The inhibition of acetylcholinesterase and butyrylcholinesterase by 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide can lead to an increase in the levels of acetylcholine in the brain, making it a potential treatment for Alzheimer's disease. The effects of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide on other enzymes are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, making it a cost-effective option for research. Additionally, the reversible nature of its inhibition allows for the study of enzyme kinetics. However, one limitation of using 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide is its potential for off-target effects. As it inhibits multiple enzymes, it can lead to unintended effects in the system being studied.

Future Directions

There are several future directions for the study of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is its potential applications in the treatment of cancer. 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, the development of more specific enzyme inhibitors based on the structure of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide could lead to the development of more targeted treatments for various diseases. Finally, the study of the off-target effects of 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide could lead to a better understanding of the roles of various enzymes in physiological processes.

Synthesis Methods

4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of different chemical reagents. The first step involves the reaction of 4-ethoxy-3-isopropylbenzenesulfonyl chloride with pyridine to form N-(4-pyridinylmethyl)-4-ethoxy-3-isopropylbenzenesulfonamide. This intermediate is then reacted with sodium hydride and ethyl iodide to form the final product, 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide. The purity of the final product can be confirmed through various analytical techniques, such as HPLC and NMR spectroscopy.

Scientific Research Applications

4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide has been widely used in scientific research for its potential applications as an enzyme inhibitor. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can lead to a variety of effects. For example, 4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have potential applications in the treatment of Alzheimer's disease, glaucoma, and cancer.

properties

Product Name

4-ethoxy-3-isopropyl-N-(4-pyridinylmethyl)benzenesulfonamide

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

4-ethoxy-3-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C17H22N2O3S/c1-4-22-17-6-5-15(11-16(17)13(2)3)23(20,21)19-12-14-7-9-18-10-8-14/h5-11,13,19H,4,12H2,1-3H3

InChI Key

LTXAHPVAANCPMJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(C)C

Origin of Product

United States

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